Cas no 2228230-96-2 ((2-fluoro-6-nitrophenyl)methanethiol)

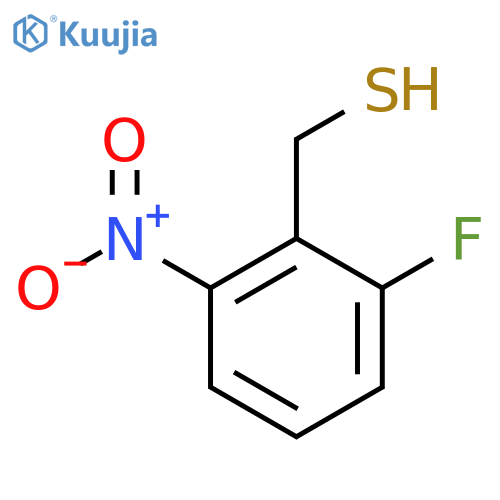

2228230-96-2 structure

商品名:(2-fluoro-6-nitrophenyl)methanethiol

(2-fluoro-6-nitrophenyl)methanethiol 化学的及び物理的性質

名前と識別子

-

- (2-fluoro-6-nitrophenyl)methanethiol

- EN300-1815984

- 2228230-96-2

-

- インチ: 1S/C7H6FNO2S/c8-6-2-1-3-7(9(10)11)5(6)4-12/h1-3,12H,4H2

- InChIKey: WJOPYDDLQNOHSZ-UHFFFAOYSA-N

- ほほえんだ: SCC1C(=CC=CC=1[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 187.01032777g/mol

- どういたいしつりょう: 187.01032777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 46.8Ų

(2-fluoro-6-nitrophenyl)methanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815984-0.25g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1815984-0.5g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1815984-1g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1815984-1.0g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 1g |

$884.0 | 2023-06-01 | ||

| Enamine | EN300-1815984-5.0g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 5g |

$2566.0 | 2023-06-01 | ||

| Enamine | EN300-1815984-10.0g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 10g |

$3807.0 | 2023-06-01 | ||

| Enamine | EN300-1815984-0.05g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1815984-5g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1815984-10g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1815984-2.5g |

(2-fluoro-6-nitrophenyl)methanethiol |

2228230-96-2 | 2.5g |

$1791.0 | 2023-09-19 |

(2-fluoro-6-nitrophenyl)methanethiol 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

2228230-96-2 ((2-fluoro-6-nitrophenyl)methanethiol) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量